N,N-Dimethyl-2-phenylsulfanylacetamide: Chemical Structure, Properties, and Synthetic Applications
N,N-Dimethyl-2-phenylsulfanylacetamide: Chemical Structure, Properties, and Synthetic Applications
Executive Summary
N,N-dimethyl-2-phenylsulfanylacetamide (CAS: 78698-19-8), frequently referred to in literature as N,N-dimethyl-2-(phenylthio)acetamide, is a specialized alpha-thioamide building block widely utilized in advanced organic synthesis[1]. Characterized by a thioether linkage adjacent to an N,N-dimethylamide moiety, this compound serves as an excellent precursor for generating highly reactive thionium ions[2]. These electrophilic intermediates are critical for constructing complex sulfur-containing heterocycles, such as thiochromans, via cationic polar cycloadditions[3]. This technical guide explores the physicochemical properties, synthesis methodologies, and mechanistic applications of this versatile reagent for drug development professionals and synthetic chemists.
Chemical Structure & Physicochemical Properties
The unique reactivity of N,N-dimethyl-2-phenylsulfanylacetamide is dictated by its structural features. The sulfur atom stabilizes adjacent negative charges (carbanions) through polarizability and d-orbital participation, rendering the alpha-protons mildly acidic[4]. Conversely, the sulfur atom can also stabilize adjacent positive charges (carbocations) by forming a thionium ion[5]. The N,N-dimethylamide group provides necessary steric bulk to prevent unwanted N-alkylation or N-halogenation during functionalization, acting as a robust directing and protecting group.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | N,N-dimethyl-2-phenylsulfanylacetamide |
| Synonyms | N,N-dimethyl-2-(phenylthio)acetamide |
| CAS Registry Number | 78698-19-8[1] |
| Molecular Formula | C10H13NOS[6] |
| Molecular Weight | 195.28 g/mol [7] |
| SMILES | CN(C)C(=O)CSc1ccccc1 |
| InChIKey | HUAIRJLVZLAMMP-UHFFFAOYSA-N[1] |
Synthesis Methodologies
The most reliable and self-validating protocol for synthesizing N,N-dimethyl-2-phenylsulfanylacetamide involves the nucleophilic substitution of 2-chloro-N,N-dimethylacetamide with thiophenol, or the direct amidation of phenylthioacetic acid[4]. Below is the optimized nucleophilic substitution route, which provides excellent yields and straightforward purification.
Mechanistic Causality: Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate thiophenol, generating the highly nucleophilic thiophenolate anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature accelerates the Sₙ2 displacement of the chloride ion by poorly solvating the thiophenolate anion, thereby maximizing its reactivity and ensuring a high-yield conversion without competing side reactions.
Step-by-Step Protocol: Synthesis via Nucleophilic Substitution
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve thiophenol (1.0 equiv) in anhydrous DMF.
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Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the potassium thiophenolate salt.
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Substitution: Dropwise add 2-chloro-N,N-dimethylacetamide (1.1 equiv) dissolved in a minimal amount of DMF to control the exothermic reaction and prevent localized heating.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of thiophenol via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The system is self-validating when the distinct UV-active spot of thiophenol is entirely consumed.
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Work-up: Quench the reaction with distilled water and extract the aqueous layer with ethyl acetate three times. Wash the combined organic layers with brine to remove residual DMF.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography or vacuum distillation to yield pure N,N-dimethyl-2-phenylsulfanylacetamide.
Reactivity & Synthetic Applications: Cationic Polar Cycloadditions
The most prominent application of N,N-dimethyl-2-phenylsulfanylacetamide is its use as a precursor for generating phenylthionium ions[5]. These highly electrophilic intermediates undergo cationic polar cycloadditions with olefins (e.g., styrene) to form thiochroman (benzothiopyran) derivatives, which are valuable scaffolds in medicinal chemistry ()[3].
Mechanistic Causality:
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Alpha-Chlorination: The starting material is reacted with N-chlorosuccinimide (NCS) in carbon tetrachloride. The alpha-proton is sufficiently activated by the adjacent sulfur and carbonyl groups to allow facile substitution, yielding 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide[2].
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Lewis Acid Activation: Treatment of the alpha-chloro derivative with a strong Lewis acid, such as Stannic Chloride (SnCl₄), facilitates the abstraction of the chloride ion[5].
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Thionium Ion Formation: This abstraction generates a highly reactive phenylthionium ion intermediate. The dimethylamide group stabilizes this intermediate through inductive and resonance effects, preventing premature degradation[3].
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Cycloaddition: The thionium ion undergoes a polar cycloaddition with an olefin to form a 3,4-dihydro-N,N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-carboxamide derivative[5].
Reaction pathway: N,N-dimethyl-2-phenylsulfanylacetamide to thiochroman derivatives.
References
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Ishibashi, H., Okada, M., Sato, K., Ikeda, M., Ishiyama, K., & Tamura, Y. (1985). "Cationic Polar Cycloadditions of Phenylthionium Ions with Olefins: A New Route to Thiochromans." Chemical & Pharmaceutical Bulletin, 33(1), 90-97. URL: [Link]
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Satterwhite, D. M., et al. (1980). "Deaminative rearrangements of 1-phenylthio- and 1-oxy-substituted chrysanthemylamines." Journal of the American Chemical Society, 102(18), 5872–5881. URL:[Link]
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Molaid Chemical Database. (2020). "N,N-dimethyl-2-(phenylthio)acetamide - CAS 78698-19-8." URL: [Link]
Sources
- 1. N,N-dimethyl-2-(phenylthio)acetamide - CAS号 78698-19-8 - 摩熵化学 [molaid.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N,N-dimethyl-2-(phenylthio)acetamide - CAS号 78698-19-8 - 摩熵化学 [molaid.com]
- 7. N,N-dimethyl-2-(phenylthio)acetamide - CAS号 78698-19-8 - 摩熵化学 [molaid.com]
